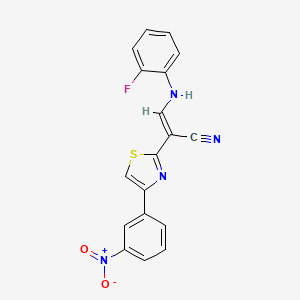

(E)-3-((2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

This compound is a substituted acrylonitrile derivative featuring a thiazole core linked to a 3-nitrophenyl group at the 4-position and a 2-fluorophenylamino moiety at the acrylonitrile β-carbon.

Properties

IUPAC Name |

(E)-3-(2-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN4O2S/c19-15-6-1-2-7-16(15)21-10-13(9-20)18-22-17(11-26-18)12-4-3-5-14(8-12)23(24)25/h1-8,10-11,21H/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLFUFGHDYPCGY-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenylamino Group

Halogen-Substituted Derivatives

- Chlorine’s larger atomic size may also influence steric interactions compared to fluorine .

- (E)-3-((3,4-Dimethoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile (CAS 377052-03-4): Methoxy groups are electron-donating, which could reduce the compound’s electrophilicity and alter solubility. This substitution may shift activity toward targets requiring π-π stacking or hydrogen bonding, as seen in some fungicidal agents .

Heterocyclic Amino Groups

- (E)-3-(1,3-Benzodioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile (CAS 377057-92-6): The benzodioxole group enhances aromaticity and may improve blood-brain barrier penetration. This modification is common in CNS-targeting drugs, though specific activity data are unavailable .

Variations on the Thiazole Substituent

Nitrophenyl vs. Phenyl Substitution

- However, this compound’s nitro group on the aniline ring may compensate by enhancing interactions with nitroreductases or redox-active targets .

Bulky Alkyl/Aryl Groups

- (E)-3-[(4-Fluorophenyl)amino]-2-[4-(4-isobutylphenyl)thiazol-2-yl]acrylonitrile (CAS 378215-00-0): The isobutylphenyl group increases hydrophobicity (higher logP), favoring membrane penetration. This structural feature is advantageous in antifungal agents, as demonstrated by related compounds with >80% inhibition against Colletotrichum gossypii .

Functional Group Modifications on the Acrylonitrile Core

- 2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles :

Hydroxyl and hydrocarbyloxy groups introduce hydrogen-bonding sites, enhancing fungicidal activity. For example, compounds in this class achieved >50% inhibition against C. gossypii at 25 mg/L, suggesting that polar groups improve target engagement .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups : Nitro and fluorine substituents enhance electrophilicity, critical for covalent binding or interactions with electron-rich biological targets.

- Steric Effects : Bulky groups (e.g., isobutylphenyl) improve lipid solubility but may hinder binding to sterically constrained active sites.

- Hybrid Structures : Combining thiazole and acrylonitrile moieties synergizes aromatic stacking and dipole interactions, as seen in kinase inhibitors and antifungal agents .

Data Table: Key Structural Analogs and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.